

# SRT3109 (SRT2104): A Comparative Meta-Analysis of a SIRT1 Activator

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | SRT3109 |           |
| Cat. No.:            | B610998 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the available research on SRT2104 (also known as GSK2245840), a selective Sirtuin 1 (SIRT1) activator. The initial search for "SRT3109" suggests a possible typographical error, as the preponderance of relevant research points to SRT2104, a compound extensively studied for its therapeutic potential in a range of metabolic, inflammatory, and neurodegenerative diseases. This document compares the performance of SRT2104 with other SIRT1 activators, supported by experimental data from preclinical and clinical studies.

## **Executive Summary**

SRT2104 is a potent, selective, and brain-permeable activator of SIRT1, a NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and longevity. Preclinical studies have demonstrated its efficacy in improving metabolic parameters, reducing inflammation, and offering neuroprotection in various disease models. Clinical trials have shown SRT2104 to be generally well-tolerated, with some positive effects on lipid profiles and inflammatory markers, although results in glycemic control have been inconsistent. Its development has been hampered by variable pharmacokinetics and a lack of robust clinical efficacy in some trials. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a clear comparison with other SIRT1 activators like resveratrol and SRT1720.



Check Availability & Pricing

# **Performance Comparison of SIRT1 Activators**

SRT2104 emerged from efforts to develop more potent and selective SIRT1 activators than the naturally occurring polyphenol, resveratrol. While resveratrol has shown promise in preclinical models, its low bioavailability and lack of specificity have limited its clinical utility. Synthetic activators like SRT1720 and SRT2104 were designed to overcome these limitations.



| Compound    | Potency<br>(SIRT1<br>Activation)                    | Bioavailabil<br>ity                     | Selectivity                                           | Key<br>Preclinical<br>Findings                                                                                      | Key Clinical<br>Findings                                                                                                         |
|-------------|-----------------------------------------------------|-----------------------------------------|-------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|
| SRT2104     | ~1000-fold<br>more potent<br>than<br>resveratrol[1] | Low (~14%), improved with food[2][3]    | High for<br>SIRT1                                     | Extends lifespan in mice, improves motor function, bone density, and insulin sensitivity; reduces inflammation. [4] | Generally well- tolerated; improved lipid profiles in some studies; inconsistent effects on glucose metabolism. [1][5]           |
| Resveratrol | Lower<br>potency                                    | Low and<br>variable                     | Non-<br>selective,<br>multiple off-<br>target effects | Extends lifespan in lower organisms; improves metabolic health in rodent models.                                    | Mixed results; some benefits on cardiovascula r and metabolic health, but often at high doses with potential side effects.[1][6] |
| SRT1720     | More potent<br>than<br>resveratrol                  | Information<br>not readily<br>available | More<br>selective than<br>resveratrol                 | Improves glucose homeostasis and insulin sensitivity in diet-induced obese mice. [7]                                | Limited clinical data available. Preclinical studies show it reduces inflammation and organ injury in                            |



sepsis models.[8]

Note: A point of contention exists regarding the direct activation of SIRT1 by resveratrol and some synthetic compounds. Some studies suggest that the observed activation in in-vitro assays is an artifact of the fluorescently labeled substrates used and that these compounds may not be direct activators of SIRT1 with native substrates.

**Quantitative Data Summary** 

**Preclinical Efficacy of SRT2104** 

| Model                                               | Dosage                        | Duration            | Key Findings                                                                                                      |
|-----------------------------------------------------|-------------------------------|---------------------|-------------------------------------------------------------------------------------------------------------------|
| Huntington's Disease<br>Mouse Model (N171-<br>82Q)  | 0.5% SRT2104 in diet          | From 6 weeks of age | Improved motor function (reduced traverse time on beam), attenuated brain atrophy, and extended survival.[9] [10] |
| Duchenne Muscular<br>Dystrophy Mouse<br>Model (mdx) | ~100 mg/kg/day in<br>diet     | 12 weeks            | Rescued muscle performance and phenotypes.[4]                                                                     |
| Endotoxemia Mouse<br>Model (LPS-induced)            | 25 mg/kg<br>(intraperitoneal) | 30 min before LPS   | Alleviated lethal inflammatory injury, reduced inflammatory cytokines, and improved survival.[11]                 |
| Ischemia/Reperfusion<br>Injury Mouse Model          | Intravitreal injection        | Single dose         | Protected against retinal neuronal loss and functional decline.                                                   |

## **Clinical Trial Data for SRT2104**



| Study<br>Population                              | Dosage                         | Duration | Key Efficacy<br>Findings                                                                                            | Key<br>Safety/Tolerabi<br>lity Findings                                                                                          |
|--------------------------------------------------|--------------------------------|----------|---------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|
| Elderly<br>Volunteers                            | 0.5g or 2.0g/day               | 28 days  | Decreased serum cholesterol, LDL, and triglycerides. No significant changes in glucose tolerance.[12]               | Generally safe<br>and well-<br>tolerated. Higher<br>incidence of<br>headache and<br>nasopharyngitis<br>in SRT2104<br>groups.[12] |
| Patients with<br>Moderate to<br>Severe Psoriasis | 250mg, 500mg,<br>or 1000mg/day | 84 days  | 35% of patients<br>on SRT2104<br>achieved good to<br>excellent<br>histological<br>improvement.[13]<br>[14]          | 27 subjects (69%) across all groups (including placebo) experienced at least one adverse event. [13]                             |
| Patients with<br>Type 2 Diabetes                 | 0.25g to 2.0g/day              | 28 days  | No consistent,<br>dose-related<br>changes in<br>glucose or<br>insulin. Some<br>improvement in<br>lipid profiles.[5] | No major<br>differences in<br>adverse event<br>frequency<br>between groups.<br>[5]                                               |

# Experimental Protocols In Vivo Murine Model of Huntington's Disease

- Animal Model: N171-82Q transgenic mice.
- Treatment: Mice were fed a diet containing 0.5% SRT2104 starting at 6 weeks of age until the end of the study.



- Behavioral Testing: Motor function was assessed using a balance beam test at 12, 18, and 24 weeks of age. The time taken to traverse the beam was recorded.
- Imaging: Brain volume was measured at 22 weeks of age using structural MRI to assess brain atrophy.
- Outcome Measures: Primary outcomes included motor performance, brain volume, and overall survival.[9][10]

#### **Clinical Trial in Patients with Psoriasis**

- Study Design: A randomized, double-blind, placebo-controlled, Phase IIa study with three dosing cohorts.
- Participants: 40 patients with moderate-to-severe psoriasis.
- Intervention: Patients were randomized (4:1) to receive oral SRT2104 at 250 mg, 500 mg, or 1000 mg per day, or a matching placebo for 84 consecutive days.
- Assessments:
  - Histological Analysis: Skin biopsies were taken at baseline and day 84 to assess histological improvement.
  - Clinical Assessment: Psoriasis Area and Severity Index (PASI) and Physician's Global Assessment (PGA) were evaluated.
  - Pharmacokinetics: Sparse blood sampling was conducted to determine plasma concentrations of SRT2104.[13][14]

# Signaling Pathways and Experimental Workflows

The therapeutic effects of SRT2104 are mediated through the activation of SIRT1 and the subsequent deacetylation of a multitude of downstream targets. This leads to the modulation of various signaling pathways involved in metabolism, inflammation, and cell survival.





Click to download full resolution via product page

SRT2104 activates SIRT1, leading to the deacetylation of downstream targets and beneficial cellular outcomes.

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of SRT2104 in a preclinical animal model of a specific disease.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

### Validation & Comparative





- 2. Frontiers | Human Sirtuin Regulators: The "Success" Stories [frontiersin.org]
- 3. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SIRT1 activator SRT2104 exerts exercise mimetic effects and promotes Duchenne muscular dystrophy recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule SIRT1 activators for the treatment of aging and age-related diseases PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cis.jhu.edu [cis.jhu.edu]
- 10. Sirtuin 1 activator SRT2104 protects Huntington's disease mice PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Sirtuin 1 activator alleviated lethal inflammatory injury via promotion of autophagic degradation of pyruvate kinase M2 [frontiersin.org]
- 12. A Pilot Randomized, Placebo Controlled, Double Blind Phase I Trial of the Novel SIRT1 Activator SRT2104 in Elderly Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with Moderate to Severe Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with Moderate to Severe Psoriasis | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [SRT3109 (SRT2104): A Comparative Meta-Analysis of a SIRT1 Activator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610998#meta-analysis-of-srt3109-research-papers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com